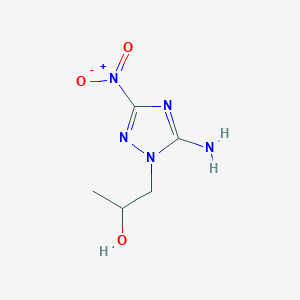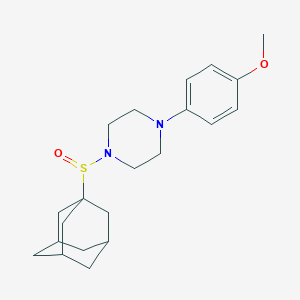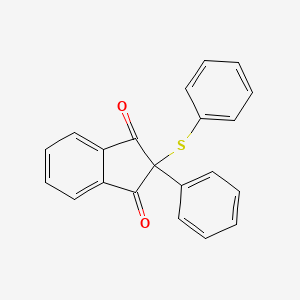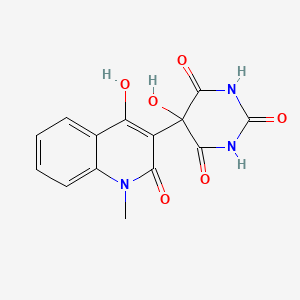![molecular formula C25H22Cl2N2O5 B11070199 1-[(2-{[(3-Chlorophenyl)carbonyl]amino}-4-ethoxyphenyl)amino]-1-oxopropan-2-yl 3-chlorobenzoate](/img/structure/B11070199.png)
1-[(2-{[(3-Chlorophenyl)carbonyl]amino}-4-ethoxyphenyl)amino]-1-oxopropan-2-yl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, an ethoxyanilino group, and a methyl oxoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
Amination Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-ethoxyaniline to form 2-[(3-chlorobenzoyl)amino]-4-ethoxyaniline.
Esterification: The final step involves the esterification of the amine intermediate with methyl oxoethyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl and ethoxyanilino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3-BROMOBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-BROMOBENZOATE
- 2-{2-[(3-FLUOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-FLUOROBENZOATE
- 2-{2-[(3-METHYLBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-METHYLBENZOATE
Uniqueness
The uniqueness of 2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE lies in its specific chlorobenzoyl and ethoxyanilino groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C25H22Cl2N2O5 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
[1-[2-[(3-chlorobenzoyl)amino]-4-ethoxyanilino]-1-oxopropan-2-yl] 3-chlorobenzoate |
InChI |
InChI=1S/C25H22Cl2N2O5/c1-3-33-20-10-11-21(22(14-20)29-24(31)16-6-4-8-18(26)12-16)28-23(30)15(2)34-25(32)17-7-5-9-19(27)13-17/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
BSJLLHMCTCHTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)OC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11070121.png)

![N-(4-fluorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B11070129.png)
![methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate](/img/structure/B11070152.png)

![N-benzyl-N-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]propanamide](/img/structure/B11070159.png)
![1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone](/img/structure/B11070161.png)
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070166.png)

![ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11070181.png)

![(2E)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide](/img/structure/B11070190.png)
![3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11070201.png)

